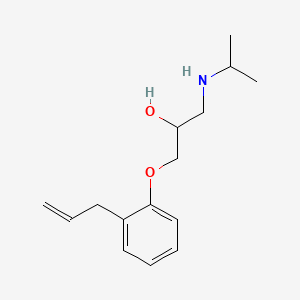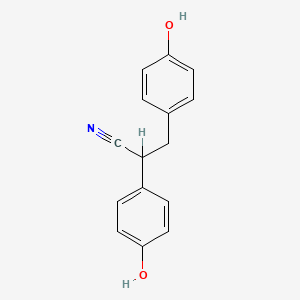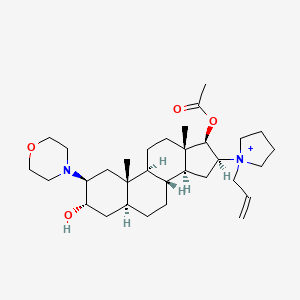
7-hydroxy-PIPAT maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-PIPAT maleate: is a chemical compound known for its high affinity and selectivity for the dopamine D3 receptorThe compound’s chemical name is (RS)-trans-7-Hydroxy-2-[N-propyl-N-(3’-iodo-2’-propenyl)amino]tetralin maleate .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 7-Hydroxy-PIPAT maleate involves several steps. The key intermediate, 7-hydroxy-2-[N-propyl-N-(3’-iodo-2’-propenyl)amino]tetralin, is prepared through a series of reactions including halogenation, amination, and hydrolysis. The final step involves the reaction of this intermediate with maleic acid to form the maleate salt .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: : 7-Hydroxy-PIPAT maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the double bond in the propenyl group.
Substitution: The iodine atom in the propenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
7-Hydroxy-PIPAT maleate has several scientific research applications:
Neuroscience: It is used as a tool to study the dopamine D3 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson’s disease.
Pharmacology: The compound is used to investigate the pharmacological properties of dopamine receptor agonists and antagonists.
Medicinal Chemistry: It serves as a lead compound for the development of new therapeutic agents targeting dopamine receptors.
Mechanism of Action
The mechanism of action of 7-Hydroxy-PIPAT maleate involves its binding to the dopamine D3 receptor. This binding activates the receptor, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s high selectivity for the D3 receptor makes it a valuable tool for studying the specific roles of this receptor in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-PIPAT maleate: Another ligand with high affinity for the dopamine D3 receptor.
7-Hydroxy-DPAT: A similar compound with high selectivity for the D3 receptor but differing in its chemical structure.
Uniqueness: : 7-Hydroxy-PIPAT maleate is unique due to its specific binding affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for research in neuroscience and pharmacology. Its distinct chemical structure also allows for unique interactions with the receptor compared to other similar compounds .
Properties
CAS No. |
200722-46-9 |
|---|---|
Molecular Formula |
C20H26INO5 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |
InChI Key |
IQRDHLSQXOATHD-HBRCEPSSSA-N |
SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
159651-91-9 |
Synonyms |
Alternative Name: 7-OH-PIPAT |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)










